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c]pyridazine

Authored by a Senior Application Scientist
This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) characteristics of the 7H-pyrrolo[2,3-c]pyridazine core, a significant

heterocyclic scaffold in medicinal chemistry and materials science. As researchers and drug

development professionals, a foundational understanding of the spectroscopic behavior of this

nucleus is paramount for unambiguous structure elucidation, purity assessment, and metabolic

profiling. This document moves beyond a simple recitation of data, delving into the causal

relationships behind experimental choices and data interpretation, reflecting field-proven

insights.

The 7H-Pyrrolo[2,3-c]pyridazine Scaffold: An
Overview
The 7H-pyrrolo[2,3-c]pyridazine system is an aromatic heterocyclic compound consisting of a

pyrrole ring fused to a pyridazine ring.[1][2] Its molecular formula is C₆H₅N₃, with a

monoisotopic mass of approximately 119.05 Da.[1][2] The arrangement of nitrogen atoms in

this scaffold creates a unique electronic landscape that profoundly influences its spectroscopic

properties and its potential as a pharmacophore. Accurate characterization is the bedrock of

any research and development program involving this core.
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To facilitate a clear discussion, the following standardized numbering system will be used

throughout this guide.

Caption: Structure of 7H-Pyrrolo[2,3-c]pyridazine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For nitrogen-containing heterocycles, factors such as solvent choice can

significantly influence chemical shifts due to interactions with the nitrogen lone pairs.[3][4]

¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of 7H-pyrrolo[2,3-c]pyridazine is expected to show five distinct signals

in the aromatic region, corresponding to the five protons on the bicyclic core.

Causality in Chemical Shifts:

Pyridazine Ring Protons (H-2, H-3, H-4): These protons are generally observed further

downfield compared to those on the pyrrole ring. This deshielding is a direct consequence of

the electron-withdrawing character of the adjacent nitrogen atoms in the pyridazine ring.

Protons on similar pyridazine systems often appear in the δ 9.2-7.5 ppm range.[5]

Pyrrole Ring Protons (H-5, H-6): These protons reside in a more electron-rich environment

and are therefore expected to be more shielded, appearing further upfield.

NH Proton (H-7): The pyrrolic NH proton is typically broad and its chemical shift is highly

dependent on solvent, concentration, and temperature due to hydrogen bonding and

chemical exchange. In a hydrogen-bond accepting solvent like DMSO-d₆, this peak is often

observed as a broad singlet significantly downfield (>10 ppm).

Expected ¹H NMR Data Summary
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Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity
Expected Coupling
Constants (J, Hz)

H-2 8.8 – 9.2 dd
³J(H2-H3) ≈ 4-5 Hz,

⁴J(H2-H4) ≈ 1-2 Hz

H-4 8.5 – 8.9 dd
³J(H3-H4) ≈ 9 Hz,

⁴J(H2-H4) ≈ 1-2 Hz

H-3 7.8 – 8.2 dd
³J(H3-H4) ≈ 9 Hz,

³J(H2-H3) ≈ 4-5 Hz

H-6 7.5 – 7.8 d ³J(H5-H6) ≈ 3-4 Hz

H-5 6.8 – 7.2 d ³J(H5-H6) ≈ 3-4 Hz

N-H > 11.0 (in DMSO-d₆) br s -

Note: These are estimated values based on data from analogous pyrrolopyridazine derivatives.

Actual values may vary based on solvent and experimental conditions.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the six unique carbon

environments of the core.

Causality in Chemical Shifts:

Carbons Adjacent to Nitrogen: Carbons directly bonded to nitrogen (C-2, C-4a, C-5, C-6a)

are significantly deshielded and appear downfield. The C-2 carbon, flanked by two nitrogens,

is expected to be the most downfield among the CH carbons.

Bridgehead Carbons: The quaternary (bridgehead) carbons (C-4a, C-6a) can be identified by

their lack of signal in a DEPT-135 experiment. Their chemical shifts are influenced by the

fusion of the two rings.

Expected ¹³C NMR Data Summary
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Carbon
Expected Chemical Shift
(δ, ppm)

Carbon Type

C-2 148 – 152 CH

C-4 144 – 148 CH

C-6a 135 – 140 C

C-3 120 – 125 CH

C-4a 118 – 122 C

C-5 115 – 120 CH

C-6 102 – 108 CH

Note: These are estimated values. Unambiguous assignment requires 2D NMR experiments.[7]

[8]

2D NMR for Unambiguous Assignment
For a definitive structural confirmation, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Establishes proton-proton couplings, confirming the

connectivity within the pyridazine (H-2/H-3/H-4) and pyrrole (H-5/H-6) spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly

attached carbon, allowing for the direct assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and

carbons over two to three bonds. This is crucial for assigning the quaternary carbons and

linking the two ring systems. For instance, the NH proton (H-7) should show HMBC

correlations to C-5, C-6, and the bridgehead carbons C-4a and C-6a.
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Fig. 2: NMR Data Acquisition & Analysis Workflow
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Caption: A typical workflow for complete NMR-based structure elucidation.
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,

valuable structural information. Electrospray Ionization (ESI) is the preferred method for this

class of compounds as it is a "soft" ionization technique that typically yields an intact

protonated molecule, [M+H]⁺, minimizing in-source fragmentation.[9][10][11]

High-Resolution Mass Spectrometry (HRMS)
The first and most critical MS experiment is obtaining a high-resolution mass spectrum. This

provides the exact mass of the molecule, which is used to confirm its elemental composition.

Expected HRMS Data

Species Formula Calculated m/z

[M+H]⁺ C₆H₆N₃⁺ 120.05562

[M+Na]⁺ C₆H₅N₃Na⁺ 142.03757

Data sourced from PubChem.[2] The observation of the [M+H]⁺ ion at m/z 120.0556 ± 5 ppm

provides high confidence in the elemental formula C₆H₅N₃.

Tandem Mass Spectrometry (MS/MS) and Fragmentation
By selecting the precursor ion ([M+H]⁺ at m/z 120.1) and subjecting it to collision-induced

dissociation (CID), a characteristic fragmentation pattern is produced.[12] The fragmentation of

N-heterocyclic systems is often driven by the elimination of small, stable neutral molecules.

Plausible Fragmentation Pathway: A primary fragmentation route for protonated

pyrrolopyridazine likely involves the cleavage of the less stable pyrrole ring, followed by

elimination of hydrogen cyanide (HCN), a common loss from nitrogen heterocycles.
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Fig. 3: Proposed ESI-MS/MS Fragmentation Pathway
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Caption: A simplified fragmentation cascade for [M+H]⁺ of the core.

This proposed pathway is a logical starting point for interpreting the MS/MS spectrum of 7H-
pyrrolo[2,3-c]pyridazine and its derivatives. The presence of fragments at m/z 93.1 and 66.1

would strongly support this fragmentation mechanism.

Experimental Protocols: A Self-Validating System
The trustworthiness of analytical data hinges on robust and reproducible protocols. The

following methods are designed to be self-validating, incorporating internal checks and best

practices.

Protocol: NMR Data Acquisition
Sample Preparation:

Accurately weigh 5-10 mg of the 7H-pyrrolo[2,3-c]pyridazine sample.

Dissolve the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended for its

ability to solubilize a wide range of compounds and resolve the N-H proton).
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Vortex briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR

tube.

Spectrometer Setup & Calibration:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution (target linewidth for the residual

solvent peak <0.5 Hz).

Reference the ¹H spectrum to the residual solvent peak (δ 2.50 ppm for DMSO-d₆) and the

¹³C spectrum accordingly (δ 39.52 ppm for DMSO-d₆).

Data Acquisition Parameters (500 MHz Spectrometer):

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and at least

16 scans.

¹³C NMR: Use a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2

seconds, and acquire for at least 1024 scans to achieve adequate signal-to-noise.

DEPT-135: Acquire using standard parameters to differentiate CH/CH₃ (positive) from CH₂

(negative) signals.

2D Experiments (gCOSY, gHSQC, gHMBC): Use standard gradient-selected pulse

programs. Optimize the spectral width in both dimensions to cover all relevant signals. For

HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.

Protocol: LC-MS (ESI-MS) Data Acquisition
Sample Preparation:

Prepare a stock solution of the sample at 1 mg/mL in methanol or DMSO.

Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile

phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
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LC Method:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and

return to initial conditions.

Flow Rate: 0.3-0.5 mL/min.

Injection Volume: 1-5 µL.

MS Method (Positive ESI Mode):

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

Capillary Voltage: 3.0 – 4.0 kV.

Cone Voltage: 20 – 40 V (optimize for maximal [M+H]⁺ signal).

Source/Desolvation Temp: 120°C / 350°C.

Full Scan (MS1): Scan from m/z 50 to 500 to detect the [M+H]⁺ ion.

Tandem MS (MS/MS): Set up a data-dependent acquisition (DDA) experiment to trigger

fragmentation on the most intense ion from the full scan (targeting m/z 120.1). Apply a

normalized collision energy (NCE) of 15-30 eV to induce fragmentation.

By adhering to these detailed protocols, researchers can generate high-quality, reliable, and

interpretable spectroscopic data for 7H-pyrrolo[2,3-c]pyridazine and its derivatives, forming a

solid foundation for any scientific investigation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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